![molecular formula C13H14ClNO B1449068 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride CAS No. 2031260-41-8](/img/structure/B1449068.png)
1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride
Overview
Description
“1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride” is a chemical compound with the CAS Number: 2031260-41-8 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 235.71 . More specific physical and chemical properties such as solubility, melting point, and spectral data are not provided in the available resources .Scientific Research Applications
Medicinal Chemistry
1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride: is a compound that has garnered interest in medicinal chemistry due to its structural similarity to naturally occurring bioactive molecules. Its potential lies in the development of new therapeutic agents, particularly as a scaffold for synthesizing novel drugs that could interact with biological targets such as enzymes or receptors .
Agriculture
In agriculture, this compound could be explored for its role in plant protection and growth regulation. Its chemical structure suggests that it may serve as a precursor for the synthesis of compounds with herbicidal or insecticidal properties, providing an alternative to traditional pesticides .
Material Science
The compound’s potential applications in material science include the development of new organic semiconductors. Due to its conjugated system and potential for electron delocalization, it could be used in the creation of conductive materials for use in electronic devices .
Environmental Science
Environmental science could benefit from the compound’s application in the synthesis of dyes or indicators for environmental monitoring. Its ability to form chromophores could be utilized in developing sensors that detect pollutants or changes in environmental conditions .
Biochemistry
In biochemistry, 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride may be used as a building block for complex molecules that can mimic natural biochemical processes. It could also be instrumental in studying protein-ligand interactions and aiding in the understanding of molecular recognition principles .
Pharmacology
The pharmacological applications of this compound are linked to its potential activity in the central nervous system. It could be used to design ligands that modulate neurotransmitter receptors, contributing to the treatment of neurological disorders .
Safety and Hazards
Mechanism of Action
The presence of the amine group (-NH2) suggests that it could potentially interact with biological targets through hydrogen bonding or ionic interactions. The naphthopyran core of the molecule may also participate in hydrophobic interactions or π-π stacking with aromatic amino acids in proteins .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would likely be influenced by factors such as its lipophilicity, size, and charge, as well as the presence of transporters and metabolic enzymes in the body .
The compound’s action and stability could be influenced by environmental factors such as pH, temperature, and the presence of other molecules or ions .
properties
IUPAC Name |
2,3-dihydro-1H-benzo[f]chromen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10;/h1-6,10H,7-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMOFVDTPPUWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C3=CC=CC=C3C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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